molecular formula C23H15BrN2O5 B3907309 (4E)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(3-nitrophenyl)-1-phenylpyrrolidine-2,3-dione

(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(3-nitrophenyl)-1-phenylpyrrolidine-2,3-dione

Cat. No.: B3907309
M. Wt: 479.3 g/mol
InChI Key: VARRPKMNICCXBW-XUTLUUPISA-N
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Description

(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(3-nitrophenyl)-1-phenylpyrrolidine-2,3-dione is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with bromophenyl, nitrophenyl, and phenyl groups

Properties

IUPAC Name

(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(3-nitrophenyl)-1-phenylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrN2O5/c24-16-11-9-14(10-12-16)21(27)19-20(15-5-4-8-18(13-15)26(30)31)25(23(29)22(19)28)17-6-2-1-3-7-17/h1-13,20,27H/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARRPKMNICCXBW-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)Br)O)C(=O)C2=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C2=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4E)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(3-nitrophenyl)-1-phenylpyrrolidine-2,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 3-nitrobenzaldehyde in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to cyclization with phenylhydrazine under acidic conditions to form the pyrrolidine ring.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethylidene group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.

Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: In the materials science field, the compound is explored for its potential use in the development of novel polymers and advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4E)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(3-nitrophenyl)-1-phenylpyrrolidine-2,3-dione depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. In medicinal applications, it may interact with cellular receptors or proteins, modulating signaling pathways and exerting therapeutic effects.

Comparison with Similar Compounds

  • (4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-nitrophenyl)-1-phenylpyrrolidine-2,3-dione
  • (4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(3-nitrophenyl)-1-phenylpyrrolidine-2,3-dione
  • (4E)-4-[(4-methylphenyl)-hydroxymethylidene]-5-(3-nitrophenyl)-1-phenylpyrrolidine-2,3-dione

Uniqueness: The presence of the bromophenyl group in (4E)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(3-nitrophenyl)-1-phenylpyrrolidine-2,3-dione imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its chlorophenyl, fluorophenyl, and methylphenyl analogs, which may exhibit different chemical and biological behaviors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(3-nitrophenyl)-1-phenylpyrrolidine-2,3-dione
Reactant of Route 2
(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(3-nitrophenyl)-1-phenylpyrrolidine-2,3-dione

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